Ethyl 1-acetylprolinate
Description
Ethyl 1-acetylprolinate is a proline-derived compound featuring an acetyl group on the pyrrolidine nitrogen and an ethyl ester at the carboxylate position. Proline derivatives are widely used as chiral building blocks, catalysts, or intermediates due to their rigid bicyclic structure and stereochemical control properties.
Properties
CAS No. |
125347-82-2 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2203 |
Synonyms |
N-ACETYL-L-PROLINE ETHYL ESTER |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Steric and Electronic Effects: this compound’s acetyl group offers moderate steric hindrance compared to the bulkier Boc group in , which may enhance solubility in polar solvents.
- Reactivity: Ethyl 2-phenylacetoacetate exhibits keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon, a feature absent in prolinate derivatives.
- Biochemical Utility : Sulfonyl-proline derivatives are more polar due to the sulfonamide group, favoring aqueous solubility, whereas this compound’s ester group enhances lipophilicity.
Physicochemical Properties (Inferred from Analogs)
*Calculated based on structural analogs.
Q & A
Q. What are the established synthetic routes for Ethyl 1-acetylprolinate, and how can reaction efficiency be optimized?
this compound synthesis typically involves proline acetylation followed by esterification. To optimize efficiency, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopy (e.g., FTIR). For reproducibility, document reagent purity, stoichiometry, and purification methods (e.g., column chromatography, recrystallization) in detail .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural elucidation, with emphasis on distinguishing stereoisomers via coupling constants and NOE experiments. Infrared (IR) spectroscopy confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. How should researchers document experimental procedures for reproducibility?
Adhere to IUPAC guidelines for chemical nomenclature and report detailed synthetic protocols, including:
- Exact reagent grades and purification steps.
- Instrument calibration parameters (e.g., NMR spectrometer frequency, MS ionization mode).
- Raw data (e.g., chromatograms, spectra) in supplementary materials. For novel compounds, provide elemental analysis and high-resolution MS data. Use standardized templates for methods sections, as outlined in chemistry journal guidelines .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G** level can model molecular geometry, frontier orbitals (HOMO/LUMO), and reaction pathways. Solvent effects are incorporated via implicit models (e.g., IEF-PCM). Validate computational results against experimental IR/NMR data. For example, intramolecular hydrogen bonding (O–H···O) can be analyzed using Atoms-in-Molecules (AIM) theory to identify bond critical points and electron density topology .
Q. What strategies resolve contradictions in literature data regarding the compound’s physicochemical properties?
Conduct a meta-analysis of reported data, focusing on:
- Experimental conditions (e.g., solvent, temperature, purity).
- Instrumental limitations (e.g., NMR resolution, MS sensitivity).
- Statistical significance of outliers via Grubbs’ test. Replicate conflicting studies under controlled conditions, and use multivariate analysis to isolate variables. Cross-reference with computational predictions (e.g., COSMO-RS for solubility discrepancies) .
Q. How to assess intermolecular interactions using quantum mechanical calculations?
Employ Natural Bond Orbital (NBO) analysis to quantify charge transfer and hyperconjugation effects. For dimeric structures, calculate binding energies with counterpoise corrections to address basis-set superposition errors. Pair this with radial distribution functions (RDFs) from molecular dynamics simulations to analyze aggregation behavior in solution. Compare results with experimental dielectric constant-dependent IR shifts .
Q. How to design studies investigating the compound’s stability under various conditions?
Design accelerated stability tests by exposing the compound to stressors (e.g., heat, humidity, UV light). Monitor degradation via HPLC-MS and quantify kinetics using Arrhenius equations. For mechanistic insights, employ LC-MS/MS to identify degradation products and propose pathways (e.g., hydrolysis, oxidation). Correlate stability with free volume (VF) calculations derived from PVT data using Sanchez-Lacombe equations .
Methodological Best Practices
- Data Presentation : Use tables for comparative data (e.g., NMR shifts across solvents) and figures for trends (e.g., Arrhenius plots for activation energy). Include uncertainty estimates (e.g., ±SD for triplicate measurements) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines. Use plagiarism-check software for literature reviews .
- Critical Analysis : Apply QSAR models to relate structural features (e.g., steric hindrance) to biological activity. Use principal component analysis (PCA) to reduce spectral data dimensionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
